molecular formula C6H13NO2 B1394810 [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 1446409-57-9

[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol

Cat. No. B1394810
M. Wt: 131.17 g/mol
InChI Key: ZRERAZQFEFFXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)pyrrolidin-3-YL]methanol, also known as 4-hydroxy-3-methoxypyrrolidine, is a compound belonging to the pyrrolidine family. It is a cyclic secondary amine with a molecular weight of 119.15 g/mol and a melting point of 135-138°C. It is a colorless, crystalline solid that is soluble in water and ethanol. 4-hydroxy-3-methoxypyrrolidine is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

The mechanism of action of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine is not fully understood. However, it is thought that the compound may act as an agonist or antagonist of certain receptors in the body, such as the cannabinoid receptors. Furthermore, it has been suggested that [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine may act as a modulator of certain enzymes, such as the cytochrome P450 enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine are not well understood. However, it has been suggested that the compound may have anti-inflammatory and antioxidant effects. Furthermore, it has been suggested that [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine may have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine in laboratory experiments include its high solubility in water and ethanol, its low toxicity, and its relatively low cost. Furthermore, the compound is easy to synthesize and is readily available from chemical suppliers. However, there are some limitations to using [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine in laboratory experiments. For example, the compound is not very stable and can easily break down in the presence of light or heat. Additionally, due to its low solubility in organic solvents, it can be difficult to separate the compound from other components in a reaction mixture.

Future Directions

For the use of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine include further research into its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Furthermore, research into the mechanism of action of the compound could lead to the development of new drugs for the treatment of various diseases. Finally, research into the synthesis of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine could lead to the development of new and more efficient synthetic routes.

Scientific Research Applications

[4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It has been used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals, including antibiotics, anti-inflammatory agents, and herbicides. It has also been used in the synthesis of other organic compounds, such as polymers and dyes. Furthermore, [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine has been studied for its potential use as a bioactive agent in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

[4-(hydroxymethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRERAZQFEFFXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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